Structural Differentiation: A Unique 7-Hydroxy Quinazoline Core for Critical Resolution of Co-eluting Impurities
CAS 183320-72-1 is the only erlotinib impurity that combines a 6-(2-methoxyethoxy) substituent with a free 7-hydroxyl group, contrasting with erlotinib (6,7-bis(2-methoxyethoxy)), OSI-420 (6-hydroxyethoxy-7-methoxyethoxy), and M13 (6-methoxyethoxy-7-hydroxyethoxy) [1]. In a validated RP-HPLC method for erlotinib bulk drug analysis, this specific structural isomer demonstrated a distinct relative retention time (RRT) that allowed it to be resolved from the parent drug and four other process-related impurities, achieving a resolution factor (Rs) > 1.5 [2]. This separation is essential because the hydroxyl group at the 7-position alters the polarity, enabling unique chromatographic selectivity that prevents misidentification of co-eluting impurities.
| Evidence Dimension | Chromatographic resolution from parent drug and process impurities |
|---|---|
| Target Compound Data | Resolved from erlotinib and 4 other impurities; Rs > 1.5 (HPLC) |
| Comparator Or Baseline | Erlotinib parent drug and process-related impurities |
| Quantified Difference | Unique relative retention time (RRT) due to 7-OH vs. 7-alkoxy substituents |
| Conditions | RP-HPLC on C18 column with PDA detection at 254 nm; method validated per ICH Q2(R1) |
Why This Matters
Procurement of the incorrect isomer results in co-elution or poor resolution, invalidating system suitability tests and preventing regulatory acceptance of impurity methods for ANDA submissions.
- [1] Ling, J., et al. (2006). Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers. Drug Metabolism and Disposition, 34(3), 420-426. View Source
- [2] Karunakara, C., et al. (2012). Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector. Analytical Sciences, 28(3), 305-310. View Source
